molecular formula C13H16O5 B8516341 Methyl 2,6-diethoxy-4-formylbenzoate

Methyl 2,6-diethoxy-4-formylbenzoate

Cat. No.: B8516341
M. Wt: 252.26 g/mol
InChI Key: FULYBMKTULAVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,6-diethoxy-4-formylbenzoate is a substituted benzoate ester characterized by ethoxy groups at the 2- and 6-positions of the aromatic ring and a formyl (-CHO) functional group at the 4-position. This compound belongs to a broader class of benzoate derivatives, which are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science. The ethoxy substituents confer steric bulk and electron-donating effects, while the formyl group enhances electrophilic reactivity, making the compound a versatile intermediate for further functionalization (e.g., nucleophilic additions or condensation reactions).

Properties

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

methyl 2,6-diethoxy-4-formylbenzoate

InChI

InChI=1S/C13H16O5/c1-4-17-10-6-9(8-14)7-11(18-5-2)12(10)13(15)16-3/h6-8H,4-5H2,1-3H3

InChI Key

FULYBMKTULAVLU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1C(=O)OC)OCC)C=O

Origin of Product

United States

Comparison with Similar Compounds

Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k)

  • Structure : Contains a triazine core linked to a methoxy-substituted benzoate ester and a formyl group.
  • Key Differences: Substituents: The triazine ring and methoxy groups (vs. ethoxy groups in the target compound) alter steric and electronic profiles. Reactivity: The triazine-amino linkage in 5k enables hydrogen bonding and coordination chemistry, absent in the target compound. Synthesis: Prepared via stepwise nucleophilic substitution on trichlorotriazine, with yields of 90% after column chromatography . Physical Properties: Melting point = 79–82°C; Rf = 0.18 (hexane/EtOAc, 2:1) .

Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l)

  • Structure : Similar to 5k but with a bromo substituent adjacent to the formyl group.
  • Applications: Brominated analogs are often intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), which are less relevant to the target compound’s formyl-driven reactivity .

Comparison with Non-Benzoate Esters (Diterpenoid Derivatives)

highlights diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester, communic acid methyl ester) isolated from Austrocedrus chilensis resin. These compounds differ significantly from Methyl 2,6-diethoxy-4-formylbenzoate:

  • Structural Contrasts: Diterpenoids are alicyclic or polycyclic structures, whereas the target compound is aromatic. Functional groups in diterpenoids (e.g., hydroxyl, carboxylic acid esters) prioritize biological activity (e.g., antimicrobial, anti-inflammatory) over synthetic versatility .
  • Analytical Behavior: Gas chromatography (GC) retention times for diterpenoids depend on their bicyclic skeletons, while benzoate esters would exhibit distinct elution profiles due to aromaticity and substituent polarity .

Research Implications and Limitations

  • Synthesis : The high yields (90%) reported for triazine analogs suggest that similar stepwise methodologies could be adapted for this compound, though ethoxy groups may require modified reaction conditions due to steric demands.
  • Functionalization Potential: The formyl group in the target compound positions it as a precursor for Schiff base formation or aldol condensations, contrasting with brominated (5l) or triazine-linked (5k) analogs.

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